molecular formula C16H20BNO3 B1443868 N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1357387-28-0

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1443868
CAS No.: 1357387-28-0
M. Wt: 285.1 g/mol
InChI Key: BJJVNRNPHMBKSF-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a prop-2-yn-1-yl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The boronic ester group can participate in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts and bases such as potassium carbonate in cross-coupling reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the coupling partner.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be explored for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)benzamide: Lacks the boronic ester group.

    3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the prop-2-yn-1-yl group.

    N-(prop-2-yn-1-yl)-3-bromobenzamide: Contains a bromine atom instead of the boronic ester group.

Properties

IUPAC Name

N-prop-2-ynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h1,7-9,11H,10H2,2-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJVNRNPHMBKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357387-28-0
Record name N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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